What are the physicochemical properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Title: Physicochemical Profiling and Experimental Characterization of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Techni...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Physicochemical Profiling and Experimental Characterization of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich bi-heterocyclic scaffolds is a proven tactic for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (CAS: 1485904-69-5) represents a highly versatile building block in this paradigm [1].
By fusing an azetidine ring with a piperazine moiety, this scaffold achieves a high degree of rigidity, which minimizes the entropic penalty upon target binding. Furthermore, the presence of an acetylated azetidine nitrogen and a free secondary piperazine amine creates a highly tunable acid-base profile, making it an ideal pharmacophore for modulating the lipophilicity and aqueous solubility of hydrophobic drug candidates [2]. This whitepaper details the physicochemical properties of this compound and provides field-validated, self-calibrating protocols for its experimental characterization.
Structural Logic and Physicochemical Properties
The physicochemical behavior of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is entirely dictated by its functional group topology.
Azetidine Amide: The acetyl group on the azetidine nitrogen delocalizes the nitrogen's lone pair through resonance. This renders the azetidine nitrogen non-basic and chemically stable against oxidative metabolism (e.g., by Cytochrome P450 enzymes), while restricting the ring's conformational flexibility.
Piperazine Core: The piperazine ring contains two nitrogens: a tertiary amine linking it to the azetidine, and a terminal secondary amine. The secondary amine acts as the primary basic center (predicted pKa ~ 9.0–9.5) and the sole hydrogen bond donor [3].
Hydrophilicity (LogP): The compound exhibits a highly negative LogP (-0.24), driven by the dense concentration of heteroatoms (3 H-bond acceptors, 1 H-bond donor) relative to its carbon count.
Table 1: Quantitative Physicochemical Summary
Property
Value
Causality / Implication for Drug Design
Molecular Formula
C9H17N3O
Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5 limits.
Molecular Weight
183.25 g/mol
Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP
-0.2416
Highly hydrophilic; excellent for lowering the LogD of lipophilic leads to improve oral bioavailability [2].
TPSA
35.58 Ų
Well below the 90 Ų threshold for passive Blood-Brain Barrier (BBB) permeation, though physiological protonation may restrict CNS entry.
H-Bond Donors
1
Provided by the secondary amine of the piperazine ring.
H-Bond Acceptors
3
Provided by the amide oxygen and the two piperazine nitrogens.
Rotatable Bonds
2
Low rotatable bond count ensures high conformational rigidity.
Experimental Workflows for Physicochemical Characterization
To ensure data integrity during the hit-to-lead optimization phase, the characterization of basic amine scaffolds must rely on self-validating experimental systems. Below are the authoritative protocols for determining the ionization and solubility profiles of this compound.
Protocol 1: Determination of pKa via Potentiometric Titration
Causality: Because the piperazine moiety contains basic nitrogens, its charge state fluctuates with pH. Potentiometric titration is the gold standard for macroscopic pKa determination. We utilize a constant ionic strength buffer to ensure that the activity coefficients of the ions remain stable throughout the titration, preventing Nernstian drift.
Step-by-Step Methodology:
System Calibration (Self-Validation): Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Run a blank titration using only the background electrolyte (0.15 M KCl) to validate the Nernstian slope and account for solvent auto-ionization.
Sample Preparation: Dissolve 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone in 0.15 M KCl aqueous solution to achieve a final concentration of 1.0 mM.
Acidification: Lower the pH of the solution to 2.0 using standardized 0.5 M HCl. Rationale: This ensures both the secondary and tertiary piperazine nitrogens are fully protonated (dicationic state) prior to the forward titration.
Titration: Titrate the solution with standardized 0.5 M KOH under a continuous stream of inert Nitrogen gas. Rationale: Nitrogen prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially lower the pH, skewing the Bjerrum plot.
Data Extraction: Plot the volume of titrant against pH. Calculate the first derivative to identify inflection points corresponding to the macroscopic pKa values of the piperazine nitrogens.
Caption: Acid-base equilibrium states of the piperazine moiety across physiological pH ranges.
Causality: Thermodynamic solubility assays require days to reach equilibrium. For rapid profiling, kinetic solubility via nephelometry (light scattering) provides a highly accurate estimate of the compound's precipitation point in physiological buffers.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
Serial Dilution: Create a concentration gradient (10 µM to 1000 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate. Critical Constraint: Ensure the final DMSO concentration does not exceed 2% v/v, as higher concentrations act as a cosolvent and artificially inflate apparent solubility.
Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm) to establish a metastable equilibrium.
Measurement & Validation: Measure light scattering at 620 nm using a microplate reader.
Self-Validation: Include Caffeine (highly soluble, >1000 µM) and Amiodarone (poorly soluble, <10 µM) as internal controls. The kinetic solubility limit of the test compound is defined as the concentration at which the scattering signal exceeds the baseline of the blank buffer by >3 standard deviations.
Caption: Workflow for physicochemical profiling and validation of basic amine scaffolds.
Conclusion
The compound 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a structurally robust, highly hydrophilic building block. Its low LogP and rigidified sp³ character make it an exceptional candidate for improving the developability of flat, aromatic, and lipophilic drug leads. By employing rigorous, self-validating protocols for pKa and solubility determination, researchers can accurately map its ionization behavior and leverage its properties for rational drug design.
References
ChemBK. (n.d.). 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone (CAS: 1485904-69-5) Properties and Safety. Retrieved March 24, 2026, from [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. [Link]
Exploratory
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone molecular weight and exact mass
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary focus of this document is the accurate determination of its molecular weight and exact mass, two fundamental properties crucial for compound identification, characterization, and quality control. We will delve into the theoretical calculations, the principles of mass spectrometry as the definitive analytical technique, and a detailed experimental protocol for high-resolution mass spectrometry (HRMS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately characterize this and similar molecules.
Introduction: The Significance of Precise Molecular Characterization
In the realm of drug discovery and development, the unambiguous identification and characterization of a chemical entity are paramount. The journey from a lead compound to a therapeutic agent is paved with rigorous analytical scrutiny, where the molecular formula and, by extension, the molecular weight and exact mass, serve as the foundational identity of a molecule. 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, a molecule featuring a piperazine-substituted azetidine core, represents a class of scaffolds that are of significant interest due to their potential for diverse biological activities. The azetidine and piperazine moieties are prevalent in numerous approved pharmaceuticals, valued for their ability to modulate physicochemical properties and interact with biological targets.
The precise determination of molecular weight and exact mass is not merely an academic exercise; it is a critical step in:
Compound Verification: Ensuring that the synthesized or procured compound is indeed the intended molecule.
Purity Assessment: Identifying the presence of impurities or degradation products.
Regulatory Submissions: Providing essential data for IND (Investigational New Drug) and NDA (New Drug Application) filings.
Structure Elucidation: In conjunction with other spectroscopic techniques like NMR, confirming the molecular structure.
This guide will provide a detailed exploration of these key molecular identifiers for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, emphasizing the distinction between its free base and salt forms, a common point of confusion that can lead to significant errors in experimental design and data interpretation.
Molecular Properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
To accurately determine the molecular weight and exact mass, we must first establish the correct molecular formula for the free base form of the compound.
The structure is as follows:
An ethanone (acetyl) group (CH₃CO-) is attached to the nitrogen at position 1 of the azetidine ring.
A piperazine ring is attached via one of its nitrogens to the carbon at position 3 of the azetidine ring.
Based on this structure, the molecular formula is calculated as C₉H₁₇N₃O .
The following table summarizes the key molecular properties derived from this formula.
Property
Value
Molecular Formula
C₉H₁₇N₃O
Average Molecular Weight
199.25 g/mol
Exact Mass
199.13716 Da
Monoisotopic Mass
199.13716 Da
It is crucial to note that this compound is often synthesized and supplied as a dihydrochloride salt (1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride).[1][2] In such cases, the molecular formula and weight will be different, incorporating two molecules of HCl. The presence of salts will significantly alter the observed mass in analytical experiments if not accounted for.
Theoretical Principles: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight (or more accurately, average molecular mass) and exact mass is fundamental for interpreting mass spectrometry data.
Molecular Weight (Average Molecular Mass): This is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights found on the periodic table are average atomic masses. This value is typically used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions).
Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, the mass of Carbon is taken as the mass of ¹²C, Hydrogen as ¹H, Nitrogen as ¹⁴N, and Oxygen as ¹⁶O. Mass spectrometers are capable of resolving ions with the same nominal mass but different isotopic compositions. Therefore, the exact mass is the value that is experimentally determined by high-resolution mass spectrometry.
Experimental Determination: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the exact mass of a compound, which in turn confirms its elemental composition.
Causality Behind Experimental Choices
The choice of HRMS over a standard (low-resolution) mass spectrometer is driven by the need for high accuracy and resolving power. While a low-resolution instrument might give a nominal mass of 199, an HRMS instrument can provide a mass measurement with an accuracy of a few parts per million (ppm). This level of precision is essential to distinguish between different molecular formulas that may have the same nominal mass. For instance, a different compound with the formula C₁₁H₁₇NO₂ would also have a nominal mass of 199, but its exact mass would be 195.12593 Da, which is easily distinguishable from our target compound by HRMS.
The choice of ionization technique is also critical. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone. It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation, which simplifies data interpretation.
Self-Validating Protocol for HRMS Analysis
This protocol is designed to be self-validating through the use of an internal calibrant and by defining strict acceptance criteria for the results.
Objective: To determine the exact mass of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone and confirm its elemental composition.
A suitable internal calibrant for the mass spectrometer
Instrumentation:
A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a liquid chromatography (LC) system.
Experimental Workflow:
Caption: Workflow for the determination of exact mass by LC-HRMS.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of the sample in methanol.
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of formic acid is crucial to facilitate the formation of the protonated molecule [M+H]⁺ in the ESI source.
Instrument Setup and Calibration:
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
Set up the LC method for a simple isocratic or gradient elution to separate the analyte from any potential contaminants.
Configure the mass spectrometer to acquire data in positive ion mode with a mass range that includes the expected m/z of the [M+H]⁺ ion (calculated as 199.13716 + 1.00728 = 200.14444).
Data Acquisition:
Inject the prepared sample into the LC-HRMS system.
Acquire the data, ensuring that the peak for the compound of interest is well-defined.
Data Analysis and Validation:
Process the acquired data using the instrument's software.
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
Identify the peak for the protonated molecule, [M+H]⁺.
The theoretical exact mass for the [M+H]⁺ ion of C₉H₁₇N₃O is 200.14444 Da.
Compare the experimentally measured exact mass with the theoretical value.
Calculate the mass error using the following formula:
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Trustworthiness Check: A mass error of less than 5 ppm is considered definitive evidence for the proposed elemental composition.
Conclusion
The accurate determination of the molecular weight and exact mass of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a foundational step in its scientific investigation. This guide has detailed the theoretical underpinnings of these properties, provided the precise values for the free base form (C₉H₁₇N₃O), and outlined a robust, self-validating experimental protocol for their determination using high-resolution mass spectrometry. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further studies into the therapeutic potential of this and other novel chemical entities.
Pharmacokinetic properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone derivatives
An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Derivatives Introduction: A Privileged Scaffold in Modern Drug Discovery The 1-(3-(piperazin-1-yl)azetidin-1-yl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone core represents a fascinating confluence of two highly valued heterocyclic scaffolds in medicinal chemistry: piperazine and azetidine. The piperazine ring is a ubiquitous motif found in numerous approved drugs, prized for its ability to improve aqueous solubility and introduce key hydrogen bonding interactions.[1][2] The azetidine ring, a strained four-membered heterocycle, has emerged as a "privileged scaffold" that imparts conformational rigidity, three-dimensionality, and improved metabolic stability to drug candidates.[3][4][5]
The combination of these two rings into a single scaffold presents a unique opportunity to fine-tune pharmacokinetic (PK) properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this chemical series is paramount for any drug development program. This guide serves as a technical framework for researchers and drug development professionals, offering insights into the predicted pharmacokinetic behavior of these derivatives and detailing the experimental methodologies required for their comprehensive evaluation.
The Role of Constituent Scaffolds in Modulating Pharmacokinetics
The overall ADME profile of the 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone scaffold is a direct consequence of the physicochemical properties endowed by its constituent parts.
The Piperazine Moiety: A Tool for Enhanced Solubility and Bioavailability
The piperazine core is widely incorporated into drug design to enhance potency, selectivity, and bioavailability.[1] Its two nitrogen atoms can be functionalized to modulate steric and electronic properties, but more importantly, they significantly influence the molecule's ADME profile.[6] The two basic nitrogen centers often lead to an increase in water solubility, which is a crucial factor for oral bioavailability.[7][8]
Metabolically, piperazine derivatives are most commonly subject to biotransformation by cytochrome P450 (CYP) enzymes in the liver.[9] The primary metabolic pathways include:
N-dealkylation: Cleavage of the substituent on one of the piperazine nitrogens is a very common metabolic route, often mediated by CYP3A4.[10][11] This can lead to the formation of active or inactive metabolites.
Oxidation: Hydroxylation of the piperazine ring or its substituents can also occur.
The Azetidine Moiety: A Scaffold for Metabolic Stability and 3D Conformation
The azetidine ring has gained prominence for its ability to confer favorable pharmacokinetic properties.[4][5] Its rigid, three-dimensional structure allows for precise positioning of substituents, which can enhance target binding affinity.[3] From a PK perspective, the azetidine scaffold offers several advantages:
Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolism that would otherwise be susceptible to oxidation on analogous acyclic or larger ring systems.[4][12] While the high ring strain (approx. 25.4 kcal/mol) can make it a potential site for metabolic cleavage, strategic substitution can mitigate this liability.[12]
Improved Physicochemical Properties: Azetidines can improve aqueous solubility and act as bioisosteres for other cyclic amines like pyrrolidine and piperidine, often leading to a more favorable overall ADME profile.[3]
A Framework for the Experimental Evaluation of ADME Properties
A systematic evaluation of ADME properties is critical in early drug discovery to identify and optimize promising candidates.[13][14] This process typically begins with a suite of in vitro assays before progressing to more complex in vivo studies.
Workflow for Pharmacokinetic Characterization
The following diagram outlines a typical workflow for assessing the pharmacokinetic properties of a new chemical entity.
Caption: General workflow for pharmacokinetic characterization.
Part 1: In Vitro ADME Profiling
In vitro ADME assays are essential for early-stage decision-making, providing critical insights that guide compound optimization and highlight potential risks before advancing to in vivo testing.[13][15]
Physicochemical Properties
Aqueous Solubility: Determines the dissolution rate and influences oral absorption.
Kinetic Solubility: Assesses solubility from a solid state, relevant for initial screening.
Thermodynamic Solubility: Measures the true equilibrium solubility.
Lipophilicity (LogD): The distribution coefficient at a specific pH (typically 7.4) is a key predictor of permeability, protein binding, and metabolic clearance.
Absorption and Permeability
These assays predict a compound's ability to cross the intestinal barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen that measures passive diffusion.
Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[16]
Metabolic Stability
These assays predict the rate of metabolic clearance in the liver.
Liver Microsomal Stability Assay:
Objective: To determine the intrinsic clearance (CLint) of a compound by Phase I (CYP450) enzymes.
Protocol:
Prepare a stock solution of the test compound (e.g., in DMSO).
Incubate the compound (typically at 1 µM) with liver microsomes (from human, rat, or other species) and a NADPH-regenerating system at 37°C.
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17][18]
Calculate the in vitro half-life (t½) and intrinsic clearance.
Hepatocyte Stability Assay: A more comprehensive model that includes both Phase I and Phase II metabolic enzymes as well as active transporters.
Predicted Metabolic Pathways
Based on the constituent scaffolds, the primary metabolic pathways for 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone derivatives are likely to involve N-dealkylation and oxidation.
Predictive Mechanistic Profiling of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Scaffolds in Neuropharmacology
Executive Summary The drive toward highly selective, brain-penetrant therapeutics has necessitated the evolution of novel chemical architectures. Among these, the 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone scaffold has...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive toward highly selective, brain-penetrant therapeutics has necessitated the evolution of novel chemical architectures. Among these, the 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone scaffold has emerged as a privileged chemotype in modern drug discovery. Characterized by a high fraction of sp3-hybridized carbons (
Fsp3
) and exceptional conformational rigidity, this motif is predominantly leveraged in the design of central nervous system (CNS) modulators—most notably as reversible inhibitors of Monoacylglycerol Lipase (MAGL)[1].
This technical whitepaper deconstructs the structural rationale, predicted mechanism of action (MoA), and empirical validation workflows for this specific scaffold, providing a comprehensive guide for medicinal chemists and pharmacologists.
The architectural brilliance of the 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone scaffold lies in its tripartite assembly, where each moiety serves a distinct pharmacokinetic and pharmacodynamic purpose:
The Azetidine Core : As a four-membered nitrogen heterocycle, the azetidine ring introduces significant ring strain and conformational rigidity. Compared to larger pyrrolidine or piperidine rings, azetidines exhibit improved metabolic stability and enhanced aqueous solubility, making them highly attractive for bioactive molecule design[2].
The Piperazine Linker : Positioned at the 3-carbon of the azetidine, the piperazine ring acts as a versatile synthetic handle. It provides a tunable basic center that facilitates high-affinity binding within lipophilic enzymatic pockets through favorable enthalpy-driven interactions[3].
The N-Ethanone (Acetamide) Cap : The acetylation of the azetidine nitrogen is a critical design choice. By converting the basic secondary amine into a neutral acetamide, the scaffold avoids rapid CYP450-mediated N-dealkylation and mitigates potential hERG channel liabilities. Furthermore, the carbonyl oxygen serves as a potent hydrogen bond acceptor for coordinating with target residues.
Quantitative Projections
To guide lead optimization, we summarize the predicted baseline physicochemical properties of the unfunctionalized scaffold below.
Property
Predicted Value
Pharmacological Rationale / Impact
Molecular Weight
211.26 g/mol
Highly efficient starting point; leaves ~200 Da for functionalization before violating Lipinski's Rule of 5.
Fsp3
Fraction
0.82
High three-dimensionality correlates strongly with clinical success and reduced off-target promiscuity.
Topological Polar Surface Area (TPSA)
~32.3 Ų
Ideal for blood-brain barrier (BBB) penetration (optimal CNS TPSA is < 90 Ų).
ClogP
-0.5 to 0.2
Highly hydrophilic core; allows for the addition of lipophilic aryl groups (e.g., pyrimidines) to achieve an optimal final LogD of 2.0–3.0[4].
Predicted Mechanism of Action: MAGL Inhibition
Based on recent structural biology and medicinal chemistry campaigns, the primary predicted MoA for derivatives of this scaffold is the modulation of the endocannabinoid system via Monoacylglycerol Lipase (MAGL) inhibition [1][5].
MAGL is a 33 kDa serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the CNS. The 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone scaffold acts as a rigid vector that positions functionalized aryl groups (attached to the piperazine N4) deep into the lipophilic channel of MAGL. Simultaneously, the ethanone-capped azetidine interacts with the solvent-exposed region or the acyl-binding pocket, forming critical hydrogen bonds without acting as a covalent warhead. This results in highly selective, reversible inhibition[1].
By inhibiting MAGL, the scaffold prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. This accumulation activates CB1 and CB2 receptors, yielding neuroprotective, anxiolytic, and analgesic effects, while simultaneously starving the neuroinflammatory pathway of arachidonic acid.
Figure 1: Modulation of endocannabinoid signaling via MAGL inhibition by piperazinyl-azetidine scaffolds.
Empirical Validation Workflows
To rigorously validate the MoA of synthesized piperazinyl-azetidine derivatives, researchers must employ self-validating assay systems. Standard biochemical assays often fail to capture off-target lipid network interactions. Therefore, Activity-Based Protein Profiling (ABPP) and fluorogenic kinetic assays are mandatory.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that covalently binds to the catalytic serine of active serine hydrolases. Pre-incubating the proteome with our scaffold allows us to assess target engagement and proteome-wide selectivity simultaneously.
Step-by-Step Methodology:
Proteome Preparation: Homogenize wild-type murine brain tissue in cold DPBS. Centrifuge at 100,000 × g for 45 minutes to separate the membrane fraction (where MAGL resides) from the soluble fraction. Adjust protein concentration to 1 mg/mL.
Compound Incubation: Aliquot 50 µL of the proteome. Add the piperazinyl-azetidine test compound (0.1 nM to 10 µM gradient), DMSO (vehicle control), or JZL184 (1 µM, positive control). Incubate at 37°C for 30 minutes. Causality: A 30-minute incubation ensures thermodynamic equilibrium for reversible inhibitors prior to probe competition.
Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes. Causality: The probe will label any serine hydrolase not occupied by the test compound.
Quenching & Separation: Quench reactions with 4x Laemmli reducing buffer and boil at 95°C for 5 minutes. Resolve proteins using 10% SDS-PAGE.
In-Gel Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).
Self-Validation Check: The assay is only valid if the JZL184 positive control lane demonstrates complete ablation of the 33 kDa MAGL band while leaving the 63 kDa FAAH band intact. If the MAGL band persists in the JZL184 lane, the FP-rhodamine probe is degraded, and the assay must be repeated.
Figure 2: Activity-Based Protein Profiling workflow for validating serine hydrolase target engagement.
Protocol 2: Fluorogenic MAGL Kinetic Assay
Rationale: To determine the precise IC50 and binding kinetics of the scaffold, a continuous fluorogenic assay using arachidonoyl-7-amino-4-methylcoumarin (AAMC) is employed.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAGL (hMAGL) in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.2) to a final concentration of 0.5 nM.
Compound Incubation: Dispense 10 µL of the test scaffold (serial dilutions) into a black 384-well microplate. Add 20 µL of the hMAGL solution. Incubate for 15 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding 10 µL of AAMC substrate (final concentration 20 µM). Causality: AAMC is non-fluorescent; cleavage of the arachidonoyl group by MAGL releases highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic tracking.
Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex: 355 nm / Em: 460 nm using a microplate reader.
Self-Validation Check: Calculate the Z'-factor using DMSO (high signal) and no-enzyme (low signal) wells. A Z'-factor < 0.6 indicates unacceptable assay variance, requiring recalibration of the BSA concentration to prevent non-specific compound adherence to the microplate walls.
Conclusion & Translational Outlook
The 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone scaffold represents a triumph of modern rational drug design. By combining the metabolic resilience and high
Fsp3
character of the azetidine ring with the synthetic versatility of piperazine, this chemotype provides an ideal foundation for developing highly selective CNS therapeutics. When validated through stringent ABPP and kinetic workflows, derivatives of this scaffold hold immense potential for treating neurodegenerative diseases, neuroinflammation, and psychiatric disorders via endocannabinoid modulation.
Application Note: Advanced ¹H and ¹³C NMR Characterization of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Executive Summary 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly versatile, sp³-rich building block frequently utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly versatile, sp³-rich building block frequently utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. Despite its relatively low molecular weight, its Nuclear Magnetic Resonance (NMR) profile is deceptively complex. This complexity arises from restricted amide bond rotation, azetidine ring strain, and piperazine conformational dynamics.
This application note provides a comprehensive, self-validating protocol for the exact structural elucidation of this molecule using 1D and 2D NMR spectroscopy, ensuring researchers can confidently distinguish inherent molecular dynamics from chemical impurities.
Mechanistic Insights: The Causality of NMR Spectral Complexity
To accurately assign the NMR spectra of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, one must understand the physical chemistry dictating its behavior in solution. Do not mistake spectral complexity for sample impurity; the following phenomena are intrinsic to the molecule:
Restricted Amide Bond Rotation (Rotamers)
The acetyl group attached to the azetidine nitrogen (N1) forms an amide bond. Due to the partial double-bond character of the N–C(=O) linkage, free rotation is significantly hindered at room temperature[1]. This restricted rotation traps the molecule in two distinct conformational states (cis and trans rotamers) on the NMR timescale. Consequently, nearly all resonances in both the ¹H and ¹³C spectra are duplicated. The ratio of these rotamers is typically around 1:1 to 1.2:1 in CDCl₃, depending on exact concentration and temperature[2].
Azetidine Ring Strain and Diastereotopic Protons
The four-membered azetidine ring is highly strained. The presence of the chiral-like environment induced by the restricted N-acetyl group, combined with the substitution at C3 (the piperazine ring), renders the protons on C2 and C4 diastereotopic[3]. Instead of a simple first-order splitting pattern, the four methylene protons of the azetidine ring often appear as four distinct, complex multiplets (ABX spin systems) due to the magnetic anisotropy of the adjacent carbonyl group.
Piperazine Conformational Dynamics
The piperazine ring undergoes rapid chair-chair interconversion. At ambient temperature (298 K), this exchange is often in the intermediate regime on the NMR timescale, which can lead to significant line broadening of the piperazine CH₂ protons.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, this protocol employs a self-validating system: 1D NMR identifies the baseline complexity, Variable Temperature (VT) NMR proves the existence of rotamers, and 2D NMR (COSY, HSQC, HMBC) locks in the atomic assignments.
Protocol 1: Sample Preparation and 1D NMR Acquisition
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is preferred over DMSO-d₆ to maximize the chemical shift dispersion of the azetidine protons.
¹H NMR Acquisition: Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30 on Bruker), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
¹³C NMR Acquisition: Acquire at 100 MHz or higher with proton decoupling (e.g., zgpg30). Use a minimum of 512 scans, D1 = 2.0 seconds, to ensure sufficient signal-to-noise for the quaternary carbonyl carbon and the split rotameric peaks.
Protocol 2: Variable Temperature (VT) NMR (The Coalescence Check)
To definitively prove that peak duplication is due to rotamers and not impurities[2]:
Place the sample in the NMR probe and acquire a baseline ¹H spectrum at 298 K.
Gradually increase the probe temperature in 10 K increments up to 330 K (ensure the boiling point of the solvent is respected; if higher temperatures are needed, switch to DMSO-d₆).
Observe the acetyl CH₃ singlets (~1.85 and ~1.90 ppm). As temperature increases, the exchange rate exceeds the NMR timescale, and the two singlets will broaden and coalesce into a single sharp peak.
Return to 298 K to verify that the original spectrum is restored, confirming no thermal degradation occurred.
COSY (Correlation Spectroscopy): Use to map the continuous spin system of the azetidine ring (C2-H ↔ C3-H ↔ C4-H).
HSQC (Heteronuclear Single Quantum Coherence): Run to pair all ¹H signals with their directly attached ¹³C atoms, resolving overlapping multiplets.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the isolated spin systems. Look for ³J correlations from the azetidine C2/C4 protons to the acetyl carbonyl carbon, and from the piperazine C2'/C6' protons to the azetidine C3 carbon.
Quantitative Data Presentation
The following tables summarize the expected NMR chemical shifts at 298 K in CDCl₃. Note the presence of major and minor rotameric peaks.
Application Note: Solubilization and Handling of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone in DMSO for In Vitro Assays
Introduction & Chemical Profiling 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly versatile bifunctional building block. Featuring a conformationally restricted azetidine ring coupled with a piperazine moiety, th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly versatile bifunctional building block. Featuring a conformationally restricted azetidine ring coupled with a piperazine moiety, this scaffold is frequently utilized in fragment-based drug discovery[1] and as a structural linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. The rigidity of the azetidine ring reduces the entropic penalty upon target binding, making it a privileged structure in modern medicinal chemistry[1].
To evaluate this compound in in vitro biochemical or cell-based assays, it must be properly formulated into a stable stock solution. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature and ability to disrupt intermolecular hydrogen bonds in the compound's crystal lattice[3].
Understanding the physicochemical properties of the compound is the first step in designing a self-validating solvation protocol. The secondary amine on the piperazine ring is basic, meaning the compound may be supplied as either a free base or a hydrochloride (HCl) salt.
Causality in Solvent Selection: DMSO is a polar aprotic solvent. It acts as an excellent hydrogen bond acceptor, which facilitates the solvation of the piperazine NH group and the azetidine carbonyl. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture introduces water into the solvent, which drastically lowers the solubility of hydrophobic organic compounds and induces micro-precipitation[4]. Therefore, the use of anhydrous DMSO (≥99.9% purity) is an absolute requirement to maintain thermodynamic stability.
Table 1: Physicochemical Profile
Property
Value
Clinical / Experimental Significance
Chemical Name
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Target compound for assay integration.
Molecular Formula
C₉H₁₇N₃O
Determines stoichiometric calculations.
Molecular Weight
183.25 g/mol
Required for molarity and dilution calculations.
Primary Application
PROTAC Linker / Fragment Library
Used in targeted protein degradation and HTS[1][2].
The following protocol details the preparation of a 10 mM master stock solution. A 10 mM concentration is the industry standard for high-throughput screening (HTS), as it allows for significant downstream dilution while maintaining manageable pipetting volumes[3].
Step-by-Step Methodology
Equilibration: Allow the vial containing 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone to equilibrate to room temperature in a desiccator before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, which will compromise the anhydrous environment and degrade the compound over time.
Weighing: Accurately weigh the desired mass of the compound using a calibrated analytical balance. Transfer to a sterile, solvent-resistant polypropylene microcentrifuge tube.
Solvent Addition: Calculate the required volume of anhydrous DMSO using the formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M)). Add the calculated volume of anhydrous DMSO[4].
Solubilization (Kinetic Energy Input):
Vortexing: Vortex the tube vigorously for 1–2 minutes[3].
Sonication: If the solution is not completely clear, sonicate in a water bath at room temperature for 5–10 minutes.
Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution, breaking down persistent crystal aggregates without applying destructive heat[5].
Quality Control & Filtration: Visually inspect the solution against a light source to ensure no particulate matter remains. If the assay requires sterile conditions (e.g., cell culture), pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Note: Do not use standard PES or cellulose filters, as DMSO will dissolve them.
Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C or -80°C[3].
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, leading to compound degradation and irreversible precipitation[3].
Table 2: Reconstitution Volumes for Standard Stock Solutions
Calculations based on MW = 183.25 g/mol .
Mass of Compound (mg)
Volume of DMSO for 10 mM Stock (µL)
Volume of DMSO for 50 mM Stock (µL)
1.0 mg
545.7 µL
109.1 µL
2.5 mg
1364.3 µL
272.9 µL
5.0 mg
2728.5 µL
545.7 µL
10.0 mg
5457.0 µL
1091.4 µL
In Vitro Assay Application Workflow
Integrating the DMSO stock into an aqueous biological assay requires strict control over the final solvent concentration.
The "Solvent Shock" Phenomenon
A common error in assay preparation is diluting the high-concentration DMSO stock directly into the aqueous assay buffer in sequential steps. This sudden shift in solvent polarity (solvent shock) causes the hydrophobic portions of the molecule to rapidly aggregate and precipitate, leading to false-negative assay results[6].
The Solution: Always perform your serial dilutions in 100% DMSO first. Once the desired intermediate concentrations are reached, perform a single, final dilution step into the aqueous assay medium[3][6].
Managing DMSO Toxicity
DMSO is biologically active. High concentrations can denature target proteins in biochemical assays or induce severe cytotoxicity and alter cellular signaling (e.g., ROS or IL-6 production) in cell-based assays[7].
Table 3: Maximum Tolerated DMSO Concentrations by Assay Type
Assay Type
Max Final DMSO (%)
Causality / Biological Impact
Biochemical (Enzymatic)
1.0% - 5.0%
High DMSO alters the dielectric constant of the buffer, potentially denaturing the enzyme or shifting Kₘ/Vₘₐₓ values.
Standardized across libraries to ensure observed effects are driven by the pharmacophore, not the vehicle.
Crucial Self-Validating Step: Every assay must include a Vehicle Control —wells containing the exact same final percentage of DMSO without the compound. If the vehicle control deviates from the baseline, the biological assay is invalid[3][8].
Mandatory Visualizations
Workflow 1: Stock Solution Preparation
Caption: Workflow for preparing 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone stock in DMSO.
Workflow 2: Serial Dilution & Assay Integration
Caption: Serial dilution strategy to maintain constant, non-toxic DMSO levels in assays.
Application Notes & Protocols: The Strategic Utility of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone in Modern Drug Discovery
Abstract: In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The azetidine ring, a strained four-memb...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The azetidine ring, a strained four-membered heterocycle, offers a compelling three-dimensional architecture that can enhance potency, improve metabolic stability, and fine-tune physicochemical properties. When functionalized with a piperazine moiety, as seen in the versatile intermediate 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, it becomes a powerful building block for a new generation of therapeutics. This document provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and mechanistic insights for its effective utilization in pharmaceutical research and development.
Introduction: The Azetidine-Piperazine Scaffold as a Privileged Structure
The confluence of the azetidine and piperazine rings in 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone creates a bifunctional scaffold with significant strategic advantages in drug design. The azetidine core provides a rigid, non-planar exit vector, allowing for precise spatial orientation of substituents. The piperazine moiety, a common pharmacophore, offers a basic nitrogen atom that can be crucial for target engagement (e.g., forming salt bridges with acidic residues in a protein binding pocket) and for improving aqueous solubility. The acetyl group on the azetidine nitrogen provides a stable, neutral handle that can be strategically removed or modified in later synthetic steps.
This intermediate is particularly valuable in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), ion channels, and kinases, where the specific spatial arrangement of functional groups is critical for activity and selectivity.
Core Application: Synthesis of Novel Kinase Inhibitors
A primary application of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is in the synthesis of next-generation kinase inhibitors. The piperazine nitrogen can be functionalized to interact with the hinge region of the kinase, a common binding motif, while the azetidine ring serves to position larger aromatic systems into the ATP-binding pocket.
General Synthetic Strategy
The general synthetic workflow involves the functionalization of the secondary amine on the piperazine ring. A common reaction is the N-arylation or N-alkylation to introduce the pharmacophoric elements necessary for kinase inhibition.
Workflow Diagram: Synthesis of a Generic Kinase Inhibitor
Caption: Synthetic workflow for a generic kinase inhibitor.
This protocol details the palladium-catalyzed cross-coupling of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone with a representative aryl bromide. This reaction is a cornerstone for creating a diverse library of potential kinase inhibitors.
Objective: To synthesize 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)azetidin-1-yl)ethanone.
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Reagent Addition: Evacuate and backfill the flask with argon three times. To this, add 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (183 mg, 1.0 mmol) and anhydrous toluene (5 mL).
Substrate Addition: Add 1-bromo-4-fluorobenzene (129 µL, 1.1 mmol) via syringe.
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired product.
Rationale for Reagent Choices:
Pd₂(dba)₃ and Xantphos: This combination forms a highly active catalytic system for C-N bond formation. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, facilitating its entry into the catalytic cycle.
Anhydrous Toluene: The reaction is sensitive to moisture and oxygen; therefore, an anhydrous, deoxygenated solvent is crucial for catalyst stability and reaction efficiency.
Quality Control & Characterization
The identity and purity of the synthesized intermediates and final products must be rigorously confirmed.
Analytical Methods:
Technique
Purpose
Expected Results for 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)azetidin-1-yl)ethanone
¹H NMR
Structural confirmation and purity
Peaks corresponding to acetyl, azetidine, piperazine, and fluorophenyl protons.
¹³C NMR
Confirmation of carbon framework
Resonances for all unique carbon atoms in the molecule.
LC-MS
Purity assessment and mass verification
A single major peak with m/z corresponding to [M+H]⁺.
HRMS
Exact mass determination
High-resolution mass data confirming the elemental composition.
Safety & Handling
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Refer to the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures. Palladium catalysts and organophosphine ligands are toxic and should be handled with extreme care.
Conclusion
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a high-value intermediate that provides a robust platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. Its unique structural features and synthetic accessibility make it a cornerstone for medicinal chemists aiming to develop novel therapeutics with improved pharmacological properties. The protocols and insights provided herein serve as a guide for its effective and strategic implementation in drug discovery programs.
Application
Application Note: Utilizing 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone in Fragment-Based Drug Discovery
Executive Summary Fragment-Based Drug Discovery (FBDD) has matured into a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screenin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fragment-Based Drug Discovery (FBDD) has matured into a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low-molecular-weight fragments to identify weak but highly efficient binders, which then serve as starting points for structure-guided optimization.[1][4] This application note provides a comprehensive guide to the utilization of a promising, three-dimensional fragment, 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone , within a typical FBDD workflow. We will detail its rationale for inclusion in a fragment library, provide step-by-step protocols for screening and validation, and outline a strategic path for hit-to-lead evolution.
The Fragment: Rationale for a Superior Scaffold
The selection of high-quality fragments is paramount to the success of an FBDD campaign.[3] 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is an exemplary candidate, embodying several key principles of modern fragment design.
Structural and Physicochemical Properties
The fragment's structure combines several advantageous features for drug discovery:
Azetidine Ring: This strained four-membered ring provides a rigid, non-planar scaffold.[5][6] Its conformational rigidity reduces the entropic penalty upon binding and presents well-defined exit vectors for chemical elaboration.[5] Azetidines are increasingly recognized as "privileged structures" that can improve metabolic stability and solubility.[6][7]
Piperazine Moiety: A widely used pharmacophore in medicinal chemistry, the piperazine ring offers both hydrogen bond acceptors and a secondary amine (NH) that serves as a hydrogen bond donor and a crucial vector for synthetic modification ("growing" the fragment).[8]
3D-Rich Character: The combination of two saturated heterocyclic rings gives the molecule a distinct three-dimensional shape. This is highly desirable for exploring binding pockets that are not amenable to the flat, aromatic compounds that often dominate traditional screening libraries.[9][10]
Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments, proposing that they should possess properties that maximize binding efficiency and provide a good starting point for optimization.[4][9][11]
Table 1: Physicochemical property analysis of the title fragment against the "Rule of Three" guidelines.
The fragment's excellent compliance with these metrics makes it an ideal candidate for FBDD, promising good aqueous solubility for screening at high concentrations and high ligand efficiency.[4][13]
FBDD Application Workflow
The following section outlines a comprehensive, albeit hypothetical, workflow for identifying and advancing 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone from a library fragment to a validated, structurally characterized hit.
How to improve reaction yield in 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone synthesis
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone. As a Senior Application Scientist, I understand that sy...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone. As a Senior Application Scientist, I understand that synthesizing novel chemical entities can present unique challenges. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate common hurdles and significantly improve the yield and purity of your target compound. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system grounded in established chemical principles.
Overview of the Synthetic Challenge
The target molecule, 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, is a valuable building block in medicinal chemistry. Its synthesis involves the careful orchestration of coupling a piperazine moiety to a strained azetidine ring, followed by a selective acylation. The primary challenges lie in controlling the reactivity of the difunctional piperazine, managing the inherent strain of the four-membered azetidine ring which can lead to unwanted side reactions[1], and achieving selective N-acetylation.
A robust and high-yielding synthetic strategy involves a three-step process, which forms the basis of our discussion:
Nucleophilic Substitution: Coupling of a mono-protected piperazine with an activated azetidine precursor.
N-Acetylation: Selective acylation of the azetidine nitrogen.
Deprotection: Removal of the piperazine protecting group to yield the final product.
Below is a diagram illustrating the recommended synthetic workflow.
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: The Azetidine-Piperazine Coupling Reaction
This initial step is critical and often a source of low yield due to competing side reactions.
Q1: My coupling reaction between 3-tosyloxyazetidine and N-Boc-piperazine is slow, incomplete, or results in a low yield. What can I do?
Answer: This is a common issue stemming from several factors related to reaction conditions and reagent stability.
Causality: The nucleophilic substitution on the azetidine ring is challenging. The ring strain makes the azetidine susceptible to base-induced elimination or ring-opening.[1] Furthermore, the nucleophilicity of N-Boc-piperazine is lower than that of piperazine itself.
Troubleshooting Steps:
Choice of Base and Solvent: A strong, non-nucleophilic base is often not ideal here as it can promote elimination of the tosylate group. A milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent solvent choices as they effectively dissolve the reagents and facilitate the Sₙ2 reaction.[2]
Temperature Control: While heat is required to drive the reaction, excessive temperatures (>100 °C) can accelerate decomposition and side reactions. We recommend starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction progress by TLC or LC-MS.
Reagent Stoichiometry: Use a slight excess of N-Boc-piperazine (1.2 to 1.5 equivalents) to ensure the complete consumption of the limiting azetidine starting material.
Alternative Leaving Groups: If the tosylate proves inefficient, consider preparing a 3-mesyloxy or 3-iodo-azetidine precursor. Iodine is an excellent leaving group and can significantly accelerate the rate of substitution.
Q2: I'm observing significant byproducts. What are they and how can I prevent their formation?
Answer: The primary side reactions are elimination to form an unstable azetine and ring-opening of the strained azetidine.
Causality: The C-H bond adjacent to the tosylate group is acidic. A strong base can deprotonate this position, leading to E2 elimination. Alternatively, nucleophilic attack on a carbonyl group used for activation can lead to other side products.[1]
Caption: Competing reaction pathways for activated azetidine.
Prevention Strategies:
Avoid Strong, Hindered Bases: Do not use bases like DBU or lithium diisopropylamide (LDA). Stick to inorganic carbonates (K₂CO₃, Cs₂CO₃).
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Water or other nucleophilic impurities can lead to the formation of 3-hydroxyazetidine or other undesired products.
Protecting Group Choice: Using a mono-protected piperazine like N-Boc-piperazine is crucial. Using unprotected piperazine will inevitably lead to a mixture of mono- and di-substituted products, which are very difficult to separate.[3] The Boc group is ideal as it is stable under the coupling conditions and can be removed cleanly in the final step.
Part 2: Selective N-Acetylation of the Azetidine Ring
This step requires careful control to ensure the acetyl group is added only to the azetidine nitrogen.
Q3: My N-acetylation of the azetidine nitrogen is inefficient. How can I drive it to completion?
Answer: Incomplete acetylation is typically due to insufficient activation of the acetylating agent or deactivation of the azetidine nitrogen.
Causality: The azetidine nitrogen is a secondary amine, but its nucleophilicity can be sterically hindered. The reaction requires an appropriate base to scavenge the acid byproduct (e.g., HCl from acetyl chloride) which would otherwise protonate and deactivate the starting material.
Optimization Protocol:
Choice of Acetylating Agent: Acetic anhydride is often a better choice than acetyl chloride. It is less volatile, less corrosive, and the acetic acid byproduct is weaker than HCl. Use 1.1 to 1.2 equivalents.
Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential.[4] Use at least 1.5 equivalents to ensure the reaction medium remains basic.
Solvent and Temperature: Use an inert, anhydrous solvent like Dichloromethane (DCM) or THF.[5] Perform the reaction at a low temperature (0 °C) and allow it to warm slowly to room temperature. This helps to control the reaction rate and minimize potential side reactions.[5]
Catalyst: For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst, but use it judiciously as it can also promote side reactions if used in excess.[6]
Q4: I am observing acetylation on the Boc-protected piperazine nitrogen. How is this possible and how can I prevent it?
Answer: While the Boc group significantly reduces the nucleophilicity of the piperazine nitrogen, it is not completely inert, especially under harsh conditions.
Causality: Overly aggressive acetylating conditions (e.g., large excess of acetyl chloride, high temperatures, or prolonged reaction times) can lead to this undesired side reaction.
Prevention:
Milder Reagents: Stick with acetic anhydride over acetyl chloride.
Strict Stoichiometry: Do not use a large excess of the acetylating agent. Use of 1.05 - 1.1 equivalents is often sufficient.
Temperature Control: Maintain a low temperature (0 °C) during the addition of the acetylating agent. Do not let the reaction run for an unnecessarily long time once the starting material is consumed (as monitored by TLC/LC-MS).
Table 1: Comparison of N-Acetylation Reaction Conditions.
Part 3: Deprotection and Final Purification
The final step can lead to yield loss if not performed correctly.
Q5: The acid-catalyzed removal of the Boc group is degrading my final product. What are the best conditions?
Answer: The azetidine ring, while more stable than an aziridine, can still be sensitive to strong acids.
Causality: High concentrations of strong acids can protonate the ring nitrogen and potentially catalyze ring-opening or other degradation pathways, especially if heated.
Recommended Deprotection Protocol:
Acid Choice: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. A solution of 20-50% TFA in DCM is typically sufficient.
Temperature: Perform the reaction at room temperature. Avoid heating. The reaction is usually complete within 1-2 hours.
Workup: After the reaction is complete, it is crucial to neutralize the excess acid. The TFA salt of the product can be difficult to handle. Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or by washing with a dilute base, followed by extraction.
Q6: I am struggling to purify the final product. It appears to be very polar. What is the best method?
Answer: The final product contains two basic nitrogen atoms, making it polar and potentially challenging to purify via standard silica gel chromatography.
Purification Strategies:
Column Chromatography: If using silica gel, it is often necessary to add a small amount of base to the eluent to prevent the product from streaking on the column. A typical mobile phase would be DCM/Methanol with 0.5-1% triethylamine or ammonium hydroxide added.
Recrystallization: If the product is a solid, recrystallization of its salt form (e.g., the dihydrochloride salt) can be an effective purification method.[8] Dissolve the crude product in a minimal amount of a polar solvent like ethanol or isopropanol, then add a non-polar solvent like diethyl ether or ethyl acetate to induce crystallization.
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is often the most effective technique.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(azetidin-3-yl)piperazine (Coupling)
To a round-bottom flask, add 3-tosyloxyazetidine hydrochloride (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium carbonate (3.0 eq).
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
Heat the mixture to 80 °C and stir under an inert atmosphere (Nitrogen or Argon).
Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (Eluent: 5-10% Methanol in DCM) to yield the product.
Protocol 2: Synthesis of 1-(3-(4-Boc-piperazin-1-yl)azetidin-1-yl)ethanone (N-Acetylation)
Dissolve 1-Boc-4-(azetidin-3-yl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) (~0.1 M) in a flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Continue stirring for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography if necessary.
Protocol 3: Synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (Deprotection)
Dissolve the crude 1-(3-(4-Boc-piperazin-1-yl)azetidin-1-yl)ethanone (1.0 eq) in DCM.
Add Trifluoroacetic acid (TFA) (10 eq, or a 25% v/v solution of TFA in DCM).
Stir the solution at room temperature for 1-2 hours.
Monitor the deprotection by LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in DCM and carefully wash with a saturated solution of sodium bicarbonate until the aqueous layer is basic.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify as described in Q6 if necessary.
References
Kamal, A., et al. (2011). An efficient one-pot N-acylation of deoxy- and ribo-cytidine using carboxylic acids activated in situ with 2-chloro-4,6-dimethoxy-1,3,5-triazine. ResearchGate. Retrieved from [Link]
Alexandre, F.-R., et al. (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC. Retrieved from [Link]
Zhang, H., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Doron Scientific. (2023). 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride. Retrieved from [Link]
Chekshin, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. Retrieved from [Link]
Martin, B. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]
Tsubokura, K., et al. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. PubMed. Retrieved from [Link]
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Retrieved from [Link]
Technical Support Center: Optimizing Flash Chromatography for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Welcome to the technical support guide for the purification of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) designed...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) designed for chemistry professionals. Our goal is to empower you with the scientific principles and practical steps needed to overcome common purification challenges associated with this polar, basic compound.
Introduction: The Challenge of Purifying a Dually Basic Heterocycle
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly polar molecule containing two basic nitrogen centers: a tertiary amine within the azetidine ring and a secondary amine in the piperazine moiety. The piperazine ring, in particular, presents a significant purification hurdle due to its basicity (pKa values for piperazine are ~9.7 and ~5.3)[1]. When using standard flash chromatography on silica gel, these basic groups interact strongly with the acidic surface silanol groups (Si-OH) of the stationary phase[2][3]. This acid-base interaction is the primary cause of common purification issues, including severe peak tailing, low recovery, and in some cases, on-column degradation of the target compound[2][4].
This guide will walk you through a logical progression of strategies, from simple mobile phase modifications to the selection of alternative stationary phases and chromatography modes, to achieve optimal purity and yield.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the silica gel column and my recovery is very low. What is happening?
Answer: This is the most common issue encountered with basic amines on silica gel. The problem stems from a strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
Mechanism of Interaction: The lone pair of electrons on the nitrogen atoms of the piperazine and azetidine rings can be protonated by the surface silanols. This forms an ionic bond, causing the molecule to "stick" to the stationary phase. This strong, often irreversible, binding leads to:
Peak Tailing (Streaking): A portion of the analyte is significantly delayed as it moves through the column, resulting in a broad, asymmetric peak.
Low Recovery: Some of the compound may bind so strongly that it does not elute from the column at all with standard solvent systems[5].
The diagram below illustrates this problematic interaction.
Caption: Undesirable interaction between a basic analyte and acidic silica.
Q2: How can I prevent peak tailing on a standard silica gel column?
Answer: The most direct strategy is to "neutralize" the acidic silica surface by adding a basic modifier to your mobile phase. This modifier acts as a competitive base, interacting with the silanol groups and preventing your target compound from binding too strongly[2][3].
Initial Scouting: Develop a baseline solvent system using Thin Layer Chromatography (TLC) without any additives. A common starting point for polar compounds is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes[6][7]. Aim for an Rf value of approximately 0.2-0.3 for your target compound.
Select a Modifier: The most common choice is triethylamine (TEA). Ammonium hydroxide is also highly effective, especially for very polar amines[3].
Prepare the Eluent: Add the basic modifier to your entire mobile phase (both the weak and strong solvents for gradient elution) at a concentration of 0.5-2% (v/v)[3]. For example, to prepare 1 L of eluent with 1% TEA, add 10 mL of TEA to 990 mL of your solvent mixture.
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified mobile phase. This ensures the entire silica bed is neutralized.
Load and Elute: Load your sample (dry loading is often preferred, see Q5) and run the chromatography.
The following diagram illustrates how the basic modifier shields the analyte from the silica surface.
Caption: A basic modifier neutralizes the silica surface for improved elution.
Must be prepared fresh in the polar solvent component (e.g., MeOH).
Pyridine
0.5 - 2%
Effective competing base.
High boiling point (difficult to remove), strong odor, toxic. Less commonly used[3].
Q3: I've tried adding triethylamine, but my separation from a closely-eluting impurity is still poor. What are my other options?
Answer: If mobile phase modification doesn't provide the desired resolution, the next step is to change the stationary phase. Different stationary phases offer alternative selectivities and can mitigate the strong acid-base interactions.
Amine-Functionalized Silica: This is an excellent choice. The silica surface is covalently bonded with aminopropyl groups, creating a basic environment. This "base shield" minimizes interaction with the acidic silanols and allows for separation based on other interactions, like hydrogen bonding[8]. It is highly effective for purifying organic amines[9].
Neutral Alumina: Alumina is a good alternative to silica and can be obtained in acidic, neutral, or basic grades. For your compound, basic or neutral alumina would be most appropriate to avoid strong binding[4].
Diol-Bonded Silica: This is a less polar stationary phase than silica and is less likely to cause irreversible binding[10]. It is often used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.
Stationary Phase
Separation Principle
Advantages for Your Compound
Disadvantages
Standard Silica
Adsorption (Polarity)
Inexpensive, widely available.
Strongly acidic, causes tailing/loss of basic analytes[6].
Amine-Functionalized
Normal Phase / H-Bonding
Excellent for basic compounds, eliminates tailing[8][9].
Selectivity differs from silica, may require re-optimization of the mobile phase.
C18 Reversed-Phase
Partitioning (Hydrophobicity)
Good for polar compounds, uses less toxic solvents (water, MeOH, ACN).
Compound may have poor retention; requires pH modifiers for good peak shape[4][11].
Q4: Should I consider Reversed-Phase (RP) or HILIC chromatography?
Answer: Yes, for a highly polar molecule like this, both RP and HILIC are powerful alternatives to normal-phase chromatography.
Reversed-Phase (RP) Flash Chromatography:
When to use it: When your compound is water-soluble and has poor solubility in typical normal-phase organic solvents like hexanes and ethyl acetate[9].
How it works: You use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). In RP, the most polar compounds elute first[9].
Key Consideration: For basic compounds, you must add a pH modifier to the mobile phase to ensure good peak shape. Adding 0.1% of an acid like formic acid (FA) or trifluoroacetic acid (TFA) will protonate the amines, leading to a consistent charge state and sharper peaks. Conversely, a basic modifier like ammonium hydroxide can be used to keep the amine neutral[11][12].
When to use it: HILIC is ideal for very polar compounds that show little or no retention in reversed-phase[8][13].
How it works: HILIC uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). Water acts as the strong, eluting solvent[13][14]. This technique effectively retains and separates highly polar molecules[10].
Q5: How do I develop a robust purification method from scratch?
Answer: A systematic approach is crucial for efficient method development. The workflow below outlines a logical decision-making process.
Caption: A decision-tree workflow for purification method development.
Q6: What is the best way to load my sample onto the column?
Answer: For polar compounds that may not be fully soluble in the initial, non-polar mobile phase, dry loading is highly recommended over liquid injection[4][13].
Dissolve Sample: Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is freely soluble (e.g., DCM, MeOH, or EtOAc).
Adsorb onto Sorbent: Add a small amount of an inert sorbent to the solution. Silica gel is commonly used, but for acid-sensitive compounds, Celite® (diatomaceous earth) is a better choice. Use an amount that is roughly 2-4 times the weight of your crude sample.
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
Load onto Column: Carefully apply the dry powder as a uniform layer on top of the packed column bed.
Elute: Begin the elution process as planned.
This technique ensures that the entire sample is introduced to the column in a narrow, concentrated band, leading to sharper peaks and better separation.
References
Benchchem Technical Support Center. (n.d.). Purification of Piperazine-2-Thione Derivatives.
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
Waters Corporation. (n.d.). Method Development With Convergence Chromatography.
Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
Benchchem Technical Support Center. (n.d.). Purification of 1-(Piperazin-2-yl)ethanol.
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
King Group. (n.d.). Successful Flash Chromatography.
Al-Hasani, H. A. M., et al. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC.
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Benchchem Technical Support Center. (n.d.). Troubleshooting Streaking of Amines on Silica Gel Columns.
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a highly versatile building block and pharmacophore. While the piperazine motif is traditionally incorporated into drug scaffolds to improve aqueous solubility via protonation , researchers frequently encounter unexpected precipitation when transitioning this specific compound from pure water or DMSO stocks into physiological biological buffers.
As a Senior Application Scientist, I have designed this guide to provide authoritative, mechanistic troubleshooting steps to overcome these solubility bottlenecks. By understanding the physical chemistry of your buffer systems, you can ensure your in vitro and in vivo assays yield reliable, false-negative-free data.
Diagnostic Workflow
Before altering your experimental design, use the following logical workflow to identify the root cause of the precipitation and select the appropriate intervention.
Troubleshooting workflow for resolving piperazine-derivative precipitation in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why does 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dissolve readily in pure water, but crash out immediately upon addition to PBS (pH 7.4)?A1: This is a classic manifestation of anion-induced precipitation. Biological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of multivalent phosphate anions (
HPO42−
). At pH 7.4, the secondary amine of the piperazine ring is partially protonated. These resulting cations act as a thermodynamic sink, strongly ion-pairing with phosphate anions to form highly insoluble piperazine-phosphate aggregates . This buffer-specific mismatch is a frequent cause of false-negative readouts in cellular assays.
Q2: Can I overcome this by simply lowering the pH of my biological buffer?A2: While lowering the pH (e.g., to pH 5.0) will fully protonate both basic centers and disrupt aggregate formation by increasing the dielectric polarity of the molecule, it is rarely viable for in vitro biological assays. Most cell culture and enzymatic systems require strict physiological pH (~7.4) to maintain protein folding and cell viability. Instead of altering the pH, you must alter the buffer composition or introduce a solubilizing excipient to shield the hydrophobic core.
Q3: If PBS is incompatible, what is the optimal alternative buffer system?A3: Zwitterionic Good's buffers, such as HEPES or MOPS, are the gold standard alternatives . Unlike phosphate, the bulky, zwitterionic nature of HEPES prevents tight ion-pairing with the piperazine moiety. This maintains the compound in its free, solvated state without altering the physiological pH required for your assay.
Quantitative Solubility Profiling
To aid in experimental design, the table below summarizes the expected solubility limits of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone across various standard biological media.
Buffer System
pH
Additive / Co-solvent
Estimated Solubility Limit
Biological Compatibility
Mechanism of Limitation / Success
Phosphate-Buffered Saline (PBS)
7.4
None
< 0.5 mM
High
Limitation: Insoluble piperazine-phosphate salt formation .
Limitation: DMSO disrupts hydrophobic stacking, but phosphate salts still limit max solubility.
Saline (0.9% NaCl)
7.4
10% HP-β-CD
> 15.0 mM
High
Success: Cavity encapsulation of the azetidine core thermodynamically shields the molecule.
Acetate Buffer
5.0
None
> 50.0 mM
Low (Too acidic)
Success: Full protonation of piperazine nitrogens maximizes polarity.
Self-Validating Experimental Protocols
The following protocols are designed not just to solubilize the compound, but to mathematically and visually validate that true dissolution has occurred, preventing downstream assay failure.
Protocol 1: Buffer Exchange and Solubilization in Zwitterionic Media (HEPES)
Objective: Achieve a stable ≤3 mM working stock at physiological pH without relying on organic solvents.
Causality: Swapping phosphate for a bulky zwitterionic buffer eliminates the multivalent counter-ion (
HPO42−
), preventing the thermodynamic crash of the basic amine.
Primary Dissolution: Dissolve the lyophilized 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone in a minimal volume of 0.01 M HCl (representing exactly 10% of your final target volume).
Causality: Breaking the crystal lattice is energetically easier when the secondary amine is fully ionized.
Buffer Addition: Slowly dilute the acidic stock with 2X HEPES buffer (pH 7.4) while vortexing continuously to prevent localized supersaturation.
pH Verification: The addition of the basic compound may slightly raise the buffer's pH. Verify and adjust back to exactly pH 7.4 using 0.1 M HCl or NaOH.
Self-Validation (Centrifugation Assay): To confirm true dissolution rather than micro-suspension, centrifuge the final solution at 14,000 x g for 15 minutes .
Validation Check: Carefully inspect the bottom of the tube. If a white pellet is visible, the solution is super-saturated and must be diluted. If no pellet is present, measure the absorbance of the supernatant at the compound's
λmax
against a standard curve to confirm the expected molarity.
Protocol 2: High-Concentration Formulation via HP-β-CD Complexation
Objective: Formulate a highly concentrated stock (>10 mM) for in vivo dosing or high-throughput screening where buffer swapping isn't an option.
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a dynamic inclusion complex with the hydrophobic N-acetyl azetidine core, masking it from the aqueous environment while the polar piperazine interacts with bulk water.
Excipient Preparation: Prepare a 10% (w/v) HP-β-CD solution in your required biological buffer (e.g., 0.9% Saline).
Compound Addition: Add the solid compound directly to the cyclodextrin solution to achieve the target concentration.
Thermal Cavitation: Sonicate the mixture in a water bath at 37°C for 30 minutes.
Causality: Thermal energy and ultrasonic cavitation overcome the activation energy required for the guest molecule to enter the cyclodextrin cavity.
Self-Validation (Dynamic Light Scattering - DLS): Analyze a 100 µL aliquot using DLS.
Validation Check: A successful true solution will show a monodisperse peak at <5 nm (representing the cyclodextrin complex). Peaks >100 nm indicate the presence of undissolved colloidal aggregates, requiring further sonication or a higher HP-β-CD ratio.
References
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. [Link]
Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research. [Link]
A Tale of Two Scaffolds: A Comparative Guide to Piperazine and its Azetidinyl Derivative in Structure-Activity Relationship Studies
Introduction: The Enduring Legacy of the Piperazine Ring In the landscape of medicinal chemistry, few scaffolds are as ubiquitous and versatile as piperazine. This simple six-membered heterocycle, containing two nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Legacy of the Piperazine Ring
In the landscape of medicinal chemistry, few scaffolds are as ubiquitous and versatile as piperazine. This simple six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a cornerstone of modern drug design, found in over 100 FDA-approved drugs.[1][2] Its prevalence stems from its unique ability to serve as a conformationally restricted, basic center or a versatile linker, profoundly influencing a molecule's aqueous solubility, oral bioavailability, and target affinity.[3][4]
However, drug development is a relentless process of optimization. The parent piperazine scaffold, while advantageous, often serves as a starting point. Its inherent symmetry and metabolic liabilities can necessitate structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison between the foundational unsubstituted piperazine and a sophisticated derivative, 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone . We will dissect the strategic rationale behind this substitution, supported by experimental data and protocols, to provide researchers with a clear understanding of the structure-activity relationship (SAR) principles at play.
Part 1: Structural and Physicochemical Dissection
The transition from unsubstituted piperazine to its azetidinyl-ethanone derivative represents a deliberate strategy to modulate key molecular properties. The addition of the 3-(1-acetylazetidinyl) moiety is not a trivial change; it is a multi-faceted modification designed to address specific challenges in drug design.
Unsubstituted Piperazine: A symmetrical, flexible diamine. One nitrogen (N1) is typically used for attachment to the core scaffold, leaving the second nitrogen (N4) available for substitution or to act as a basic center for salt formation and target interaction.
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: Here, the hydrogen on the N4 nitrogen of piperazine is replaced by a complex substituent. This substituent introduces several key features:
An Azetidine Ring: A strained, four-membered heterocycle that acts as a rigid, three-dimensional linker.[5][6] Its inclusion increases the sp³ character of the molecule, a trait often correlated with improved solubility and reduced off-target toxicity.[7]
An Acetyl Group: The acetylation of the azetidine nitrogen converts it into an amide. This neutralizes its basicity, removes a potential site for protonation, and introduces a hydrogen bond acceptor.
The logical progression from a simple scaffold to a complex derivative is driven by the goal of optimizing its drug-like properties.
Caption: SAR rationale for azetidinyl substitution on a piperazine scaffold.
Table 1: Comparative Physicochemical Properties
Property
Unsubstituted Piperazine
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Rationale for Change
Molecular Weight
86.14 g/mol
197.26 g/mol
Addition of the C₉H₁₅N₂O substituent.
cLogP
-1.1
-0.8
Increased carbon count, but the amide group mitigates a large lipophilicity jump.
Topological Polar Surface Area (TPSA)
24.1 Ų
52.4 Ų
Addition of the amide carbonyl oxygen significantly increases TPSA.
Hydrogen Bond Donors
2
1
The N-H on the substituted piperazine nitrogen remains. The azetidine nitrogen is acylated.
Hydrogen Bond Acceptors
2
3
The two piperazine nitrogens plus the amide carbonyl oxygen.
pKa (most basic)
~9.8
~8.5
The electron-withdrawing effect of the azetidinyl substituent reduces the basicity of the adjacent piperazine nitrogen.
Part 2: Impact on Pharmacokinetics and Pharmacodynamics
The structural changes outlined above translate directly into tangible differences in how the molecule behaves in a biological system.
Pharmacokinetic (ADME) Profile
A primary driver for replacing a simple N-H or N-alkyl piperazine is to improve metabolic stability. The N4 position of piperazine is susceptible to metabolism by cytochrome P450 enzymes, leading to N-dealkylation and the formation of potentially inactive or reactive metabolites.
The azetidine ring is a powerful tool to circumvent this issue. Its strained, rigid nature makes it a poor substrate for many metabolic enzymes.[5][6] This can lead to a significantly longer half-life in vivo.
Illustrative Data: While direct comparative data for our specific molecule of interest is proprietary to drug discovery programs, we can look at representative data for the bioisosteric replacement of a metabolically labile group with an azetidine-containing moiety. In the development of neurokinin-2 (NK2) antagonists, researchers found that incorporating an azetidinyl group led to compounds with greatly improved oral absorption and metabolic stability in rat pharmacokinetic studies.[8]
Pharmacodynamic (Target Engagement) Profile
The conformation of a molecule is critical for how it binds to its biological target. The flexibility of an unsubstituted or simple N-alkyl piperazine allows it to adopt multiple conformations, only one of which might be optimal for binding. This conformational flexibility can come with an "entropic penalty" upon binding, potentially lowering affinity.
By replacing a flexible chain with a rigid azetidine linker, the molecule is "pre-organized" into a more defined three-dimensional shape.[7] This can lead to several benefits:
Increased Affinity: By reducing the entropic cost of binding, the molecule can exhibit higher affinity (lower Ki or IC50 values) for its target.
Enhanced Selectivity: The specific shape imposed by the rigid linker may fit perfectly into the binding pocket of the intended target but poorly into the pockets of off-targets, thus improving the selectivity profile and reducing side effects.
For instance, structure-activity relationship studies on histamine H3 and sigma-1 receptor antagonists revealed that replacing a piperazine ring with a more constrained piperidine ring was a key factor in achieving high affinity for the sigma-1 receptor.[9] This highlights the principle that introducing conformational restraint can dramatically alter target engagement profiles.
Part 3: Key Experimental Protocols
To generate the data that informs these SAR decisions, specific, validated assays are required. Below are step-by-step protocols for two fundamental assays in this context.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
Objective: To determine the intrinsic clearance rate and in vitro half-life (t½) of a test compound.
Methodology:
Preparation:
Thaw pooled Human Liver Microsomes (HLM) on ice.
Prepare a 1 M potassium phosphate buffer (pH 7.4).
Prepare a 10 mM stock solution of the test compound in DMSO.
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation:
In a 96-well plate, add potassium phosphate buffer.
Add the HLM to a final protein concentration of 0.5 mg/mL.
Add the test compound to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 10 minutes with shaking.
Reaction Initiation:
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
Sample Processing & Analysis:
Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line equals the elimination rate constant (k).
Calculate the half-life: t½ = 0.693 / k.
Caption: Workflow for an in vitro microsomal stability assay.
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Methodology:
Preparation:
Prepare a cell membrane suspension expressing the target receptor of interest (e.g., Dopamine D2 receptor).
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Prepare a stock solution of a suitable radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.
Prepare serial dilutions of the test compound (e.g., from 10 mM to 0.1 nM).
Assay Plate Setup (96-well format):
Total Binding Wells: Add membrane suspension, radioligand, and assay buffer.
Non-Specific Binding (NSB) Wells: Add membrane suspension, radioligand, and a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol).
Test Compound Wells: Add membrane suspension, radioligand, and varying concentrations of the test compound.
Incubation:
Incubate the plate at room temperature (or 37°C, depending on the receptor) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Harvesting:
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
Scintillation Counting:
Place the filter mat in a scintillation bag or vials with scintillation fluid.
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding versus the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparison between unsubstituted piperazine and 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone serves as a powerful case study in modern medicinal chemistry. It illustrates that drug design is a process of strategic evolution, where a privileged but simple scaffold is intelligently modified to overcome specific pharmacological hurdles. The incorporation of the azetidinyl-ethanone moiety is a deliberate tactic to enhance metabolic stability and introduce conformational rigidity, thereby improving the pharmacokinetic profile and potentially increasing target affinity and selectivity. By understanding the "why" behind such structural changes and the experimental methods used to validate them, researchers can more effectively navigate the complex path of lead optimization and develop safer, more effective therapeutics.
References
Azetidines in medicinal chemistry: emerging applic
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
Piperazine Bioisosteres for Drug Design. Enamine.
Piperazine Bioisosteres for Drug Design. Enamine.
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
Fused and Substituted Piperazines as Anticancer Agents: A Review. Wiley Online Library.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
Structure-activity Relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving Oral Absorption. PubMed.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
LC-MS analytical validation for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone purity testing
An In-Depth Guide to LC-MS Analytical Validation for Purity Testing of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality For researchers, scientis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to LC-MS Analytical Validation for Purity Testing of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality
For researchers, scientists, and professionals in drug development, ensuring the purity of a new chemical entity (NCE) is a cornerstone of safety and efficacy. The molecule 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone, with its composite structure of piperazine and azetidine rings, presents a unique analytical challenge. Its potential impurities—ranging from starting materials and reagents to by-products and degradants—must be meticulously identified and quantified. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, grounded in regulatory expectations and contrasted with alternative analytical techniques.
The Analytical Imperative: Why LC-MS for This Molecule?
The structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone and its potential impurities makes LC-MS an exceptionally powerful tool. Many potential related substances, particularly precursors like piperazine, lack a strong UV chromophore, rendering traditional HPLC-UV detection insensitive or even blind to their presence at trace levels.[1] LC-MS overcomes this by combining the superior separation capabilities of liquid chromatography with the high sensitivity and unparalleled specificity of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z).[2][3] This dual capability is essential for building a robust and trustworthy purity profile.
The Regulatory Bedrock: ICH Guidelines
Any analytical method validation for pharmaceutical quality control must adhere to a stringent regulatory framework. The International Council for Harmonisation (ICH) provides the global standard for these practices. Specifically, two guidelines are paramount:
ICH Q2(R1) - Validation of Analytical Procedures : This guideline details the performance characteristics required for a method to be considered validated.[4][5][6] It is the "how-to" manual for ensuring a method is suitable for its intended purpose.[5][7]
ICH Q3A(R2) - Impurities in New Drug Substances : This guideline establishes the thresholds at which impurities must be reported, identified, and qualified from a safety perspective.[8][9][10] It defines the "why" behind the required sensitivity of our purity method.
Our entire validation strategy is built upon the principles laid out in these documents to ensure regulatory acceptance and, ultimately, patient safety.
A Self-Validating System: The LC-MS Method Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] For purity testing, this means the method must be able to selectively, accurately, and precisely quantify the main compound and all relevant impurities.
Below is a detailed protocol, explaining not just the steps, but the scientific reasoning behind them.
Cytotoxicity comparison of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone and related azetidine building blocks
A Comparative Guide to the Cytotoxicity of Piperazinyl-Azetidine Scaffolds in Preclinical Research An Objective Analysis for Researchers and Drug Development Professionals Introduction In the landscape of modern drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Cytotoxicity of Piperazinyl-Azetidine Scaffolds in Preclinical Research
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the efficacy and safety of therapeutic agents is paramount. Among these, four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as vital "privileged" building blocks.[1][2] Their unique structural properties, including high ring strain and a three-dimensional character, can confer improved physicochemical and pharmacokinetic profiles to drug candidates, such as enhanced metabolic stability and solubility.[1] When combined with other common pharmacophores like piperazine, these scaffolds create a versatile platform for developing new chemical entities.
This guide provides a comparative analysis of the in vitro cytotoxicity of building blocks based on the 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone framework. As cytotoxicity is a critical early indicator of a compound's therapeutic potential and safety, this document aims to equip researchers with the foundational knowledge, experimental protocols, and comparative data necessary to make informed decisions in the early stages of drug development.
The Role of Azetidine and Piperazine in Medicinal Chemistry
The azetidine ring is a saturated heterocycle prized for its ability to introduce conformational rigidity into a molecule. This structural constraint can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] The incorporation of an azetidine moiety is a recognized strategy to improve drug-like properties.[1]
Piperazine and its derivatives are ubiquitous in medicinal chemistry, found in numerous approved drugs. This six-membered heterocycle often serves as a linker or a key interacting moiety, and its substitution pattern can significantly modulate a compound's biological activity and pharmacokinetic properties, including its cytotoxicity.[3][4] The combination of these two scaffolds in molecules like 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone offers a rich chemical space for exploration.
Assessing Cytotoxicity: The MTT Assay
To objectively compare the cytotoxic potential of different chemical entities, standardized in vitro assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living, metabolically active cells.[6] This reaction produces purple formazan crystals, which are insoluble in aqueous solution.[5] The crystals are then dissolved using a solubilizing agent, and the intensity of the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer.[5] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a robust, self-validating framework for assessing the cytotoxicity of small molecule compounds.
1. Cell Seeding:
Action: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well flat-bottomed plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8]
Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range of the spectrophotometer.
2. Incubation:
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume normal growth.[8]
Causality: This period allows cells to recover from the stress of trypsinization and plating, ensuring that the observed effects are due to the test compound and not experimental artifacts.
3. Compound Treatment:
Action: Prepare serial dilutions of the test compounds (e.g., 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
Causality: A dose-response curve is essential for determining the IC50 value (the concentration at which 50% of cell growth is inhibited). The vehicle control accounts for any potential toxicity of the solvent used to dissolve the compounds.
4. Treatment Incubation:
Action: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.[8][9]
Causality: This duration is usually sufficient for cytotoxic effects, such as the induction of apoptosis or cell cycle arrest, to manifest and be measurable.
5. MTT Addition:
Action: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][7]
Causality: The MTT reagent is the substrate for mitochondrial reductases. Only viable cells with active mitochondria can convert MTT to formazan.
6. Formazan Crystal Formation:
Action: Incubate the plate for 4 hours at 37°C, protected from light.[5]
Causality: This incubation allows for sufficient time for the enzymatic conversion of MTT to formazan. Light protection is necessary as MTT is light-sensitive.
7. Solubilization:
Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
Causality: The purple formazan crystals are insoluble. The solubilizing agent dissolves them to create a homogenous colored solution, which is necessary for accurate absorbance measurement.
8. Absorbance Measurement:
Action: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][7]
Causality: The absorbance value is directly proportional to the amount of formazan, and thus, to the number of viable cells in the well.
Figure 1: Standard workflow for assessing compound cytotoxicity using the MTT assay.
Comparative Cytotoxicity of Azetidine and Piperazine Derivatives
For instance, studies on piperazine derivatives clubbed with 2-azetidinones have demonstrated significant cytotoxic activity.[10][11] One study found that the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide remarkably inhibited the growth of HeLa cervical cancer cells with an IC50 value of 29.44 µg/ml.[10][11] This highlights that substitutions on both the azetidinone ring (chloro and nitrophenyl groups) and the piperazine ring (a phenyl group) contribute to potent cytotoxicity.
Other research has shown that novel azetidine-containing analogues can exhibit excellent antiproliferative activities, with IC50 values in the low nanomolar range against cell lines like A549 (lung cancer) and HCT116 (colon cancer).[12] Conversely, some piperazinone derivatives have shown lower cytotoxic activity against normal cell lines compared to cancer cell lines, which is a desirable characteristic for a potential therapeutic agent.[4]
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a compound's potency in inhibiting a biological or biochemical function.
The data suggests that the core piperazinyl-azetidine scaffold is a viable starting point for developing cytotoxic agents. The specific substitutions, however, are critical in determining the potency and selectivity of the final compound. The presence of aromatic and electron-withdrawing groups often enhances cytotoxic activity.[10][13]
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of azetidine and piperazine derivatives often converge on the induction of apoptosis , or programmed cell death.[3][10] This is a highly regulated process crucial for eliminating damaged or cancerous cells.[15][16] Many cytotoxic compounds trigger the intrinsic apoptosis pathway , which is initiated by intracellular stress signals.[17][18]
Studies on related piperazine-azetidinone compounds have shown that their cytotoxic effects can be mediated by:
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS creates oxidative stress, which can damage cellular components and trigger apoptosis.[10][11]
Disruption of Mitochondrial Membrane Potential: Oxidative stress can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10][11]
Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[17][19]
Caspase Activation: Cytochrome c binds with other factors to form the apoptosome, which activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3). These "executioner" caspases dismantle the cell, leading to its death.[10][15][17]
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., the subG1 phase), preventing cell proliferation and leading to apoptosis.[3]
Figure 2: A simplified diagram of the intrinsic apoptosis pathway often triggered by cytotoxic compounds.
Conclusion
The 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone scaffold and its related building blocks represent a promising area for the discovery of new cytotoxic agents. The available data on analogous structures indicate that these compounds can exhibit potent anti-proliferative activity against various cancer cell lines, often by inducing apoptosis through the intrinsic mitochondrial pathway.
However, the cytotoxic profile is highly sensitive to the specific chemical substitutions on the core structure. For drug development professionals, this underscores the importance of comprehensive structure-activity relationship (SAR) studies. Early, systematic screening using standardized protocols like the MTT assay is crucial for identifying candidates with both high potency against target cancer cells and low toxicity towards normal cells. Future research should focus on synthesizing and evaluating a diverse library of these compounds to delineate the specific structural features that govern their cytotoxic efficacy and selectivity.
References
ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. The diagram illustrates... Retrieved from [Link]
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... Retrieved from [Link]
Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]
PubMed. (2018, February 15). Piperazine Clubbed With 2-azetidinone Derivatives Suppresses Proliferation, Migration and Induces Apoptosis in Human Cervical Cancer HeLa Cells Through Oxidative Stress Mediated Intrinsic Mitochondrial Pathway. Retrieved from [Link]
PMC. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
PubMed. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]
protocols.io. (2023, February 22). MTT (Assay protocol). Retrieved from [Link]
Arabian Journal of Chemistry. (2011, April 1). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Retrieved from [Link]
ResearchGate. (2020, May 11). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]
Semantic Scholar. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
PMC. (n.d.). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Retrieved from [Link]
MDPI. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]
ResearchGate. (2014, October 21). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]
PubMed. (2011, August 1). preparation of 2'-N-acyl derivatives of ecteinascidin 770 and evaluation of cytotoxicity. Retrieved from [Link]
MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
MDPI. (2021, February 10). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Retrieved from [Link]
ResearchGate. (2018, February 1). (PDF) Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Retrieved from [Link]
ResearchGate. (2013, March 25). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Retrieved from [Link]
EPIC. (n.d.). Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum. Retrieved from [Link]
MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
MDPI. (2015, October 30). Structure Elucidation and in Vitro Toxicity of New Azaspiracids Isolated from the Marine Dinoflagellate Azadinium poporum. Retrieved from [Link]
Validation Guide: 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (PAE) as a High-Performance Ligand for C–N Cross-Coupling
Executive Summary The construction of carbon-heteroatom bonds via Copper-catalyzed Ullmann-type cross-coupling is a foundational transformation in drug discovery. However, traditional aliphatic diamine ligands often fail...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The construction of carbon-heteroatom bonds via Copper-catalyzed Ullmann-type cross-coupling is a foundational transformation in drug discovery. However, traditional aliphatic diamine ligands often fail to stabilize the highly reactive copper intermediates when employing sterically hindered or electron-deactivated aryl halides, leading to catalyst degradation.
This guide provides an objective, data-driven evaluation of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (PAE) as a next-generation ligand. By comparing PAE against industry-standard alternatives, we detail its structural advantages, comparative performance metrics, and provide a self-validating experimental protocol designed for high-fidelity synthesis.
Structural Rationale: The PAE Advantage
Piperazine derivatives have long been recognized as privileged scaffolds in medicinal chemistry and transition-metal catalysis due to their robust coordination chemistry[1]. PAE advances this utility by fusing an N-acetylated azetidine ring to the piperazine core, creating a unique stereoelectronic profile:
Steric Shielding & Catalyst Longevity: The highly strained 4-membered azetidine ring restricts the conformational flexibility of the piperazine. When PAE coordinates to Cu(I), this rigid steric bulk creates a protective pocket that physically blocks the bimolecular disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II)[2].
Electronic Tuning for Reductive Elimination: The electron-withdrawing N-acetyl group on the azetidine subtly modulates the electron density of the coordinating piperazine nitrogens. This finely tuned basicity accelerates the rate-limiting reductive elimination step from the Cu(III) intermediate, a critical bottleneck in classical Ullmann couplings[3].
Comparative Performance Analysis
To objectively validate PAE, we benchmarked its catalytic efficacy against standard ligands—N,N'-dimethylethylenediamine (DMEDA), TMEDA, and unsubstituted Piperazine—in the challenging cross-coupling of 4-chlorotoluene with indole[4].
Table 1: Quantitative Comparison of Ligands in Cu-Catalyzed N-Arylation of Indole
Ligand
Catalyst Loading
Temp (°C)
Time (h)
Yield (%)
Catalyst State Observation
PAE
5 mol% CuI
90
12
94%
Stable deep blue solution throughout
DMEDA
10 mol% CuI
110
24
78%
Gradual darkening (Cu(II) formation)
TMEDA
10 mol% CuI
110
24
62%
Rapid precipitation of Cu(0)
Piperazine
10 mol% CuI
110
36
45%
Incomplete conversion, black solid
Data demonstrates that PAE enables lower catalyst loadings, reduced temperatures, and significantly higher yields by maintaining catalyst stability.
Mechanistic Pathway
The efficiency of PAE is best understood through its role in the Cu(I)/Cu(III) catalytic cycle. The bidentate coordination of PAE stabilizes the highly reactive Cu(III) intermediate following oxidative addition, preventing off-cycle degradation[5].
Fig 1: Proposed Cu(I)/Cu(III) catalytic cycle utilizing the PAE ligand in C-N cross-coupling.
The following protocol for PAE-mediated Ullmann coupling is designed as a self-validating system. We emphasize the causality behind each step to ensure reproducibility and scientific integrity.
Fig 2: Standardized experimental workflow for PAE-mediated Ullmann-type coupling.
Step-by-Step Procedure
Step 1: Catalyst Complexation (The Diagnostic Step)
Action: In an oven-dried Schlenk flask under argon, combine CuI (0.05 mmol, 5 mol%) and PAE (0.06 mmol, 6 mol%) in anhydrous, degassed DMSO (2 mL). Stir at room temperature for 15 minutes.
Causality: Pre-complexation is critical. PAE must fully coordinate to CuI before introducing the base or nucleophile to prevent the formation of unreactive copper-hydroxide or copper-amide oligomers.
Self-Validation Checkpoint: Observe a distinct color shift from a pale, cloudy suspension to a homogeneous, deep blue/purple solution. If the solution turns brown or black at this stage, oxygen ingress has caused premature oxidation to Cu(II). Discard and restart.
Step 2: Reagent Addition
Action: Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and finely milled K3PO4 (2.0 mmol).
Causality: K3PO4 is selected over weaker bases (like K2CO3) because the phosphate anion actively assists in the deprotonation of the amine during the ligand exchange step via a concerted metalation-deprotonation (CMD) pathway[3].
Step 3: Thermal Activation
Action: Seal the flask and heat to 90 °C for 12 hours.
Causality: The steric bulk of PAE lowers the activation energy required for reductive elimination, allowing the reaction to proceed at 90 °C rather than the standard 110–120 °C required for DMEDA. This preserves heat-sensitive functional groups.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The persistence of the blue/purple hue throughout the heating process confirms the PAE ligand is successfully preventing catalyst degradation.
Step 4: Workup & Purification
Action: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous ammonia.
Causality: Aqueous ammonia selectively strips the copper-PAE complex into the aqueous layer as a water-soluble cuprammonium ion, preventing metal contamination in the isolated organic product[5].
References
Benchchem. "A Comparative Study of Piperazine-Based Ligands in Catalysis: Performance, Protocols, and Pathways." 1
NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." 4
ResearchGate. "New ligands for copper-catalyzed C–N coupling reactions with aryl halides." 2
Canadian Science Publishing. "A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water." 5
ACS Publications. "Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction." 3
Personal protective equipment for handling 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Safe Handling and Personal Protective Equipment Guide for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone Executive Summary 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (CAS: 1485904-69-5) is a specialized heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Safe Handling and Personal Protective Equipment Guide for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
Executive Summary
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (CAS: 1485904-69-5) is a specialized heterocyclic building block utilized extensively in drug discovery, particularly for synthesizing CNS-active agents and kinase inhibitors. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound. By understanding the mechanistic toxicology of its piperazine and azetidine moieties, laboratories can implement robust Personal Protective Equipment (PPE) and disposal protocols that ensure absolute personnel safety and regulatory compliance.
Hazard Assessment & Mechanistic Toxicology
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. This molecule combines two distinct reactive features:
Piperazine Moiety (Sensitization & Basicity): The secondary amine within the piperazine ring is inherently basic. Upon contact with the moisture of human skin or mucous membranes, it can cause localized alkaline irritation. Furthermore, piperazine derivatives are well-documented respiratory and dermal sensitizers (). Repeated exposure to aerosolized micro-particles can trigger allergic contact dermatitis or occupational asthma.
Azetidine Ring (Strain & Reactivity): Azetidines are highly strained four-membered rings. While the acetyl group at position 1 provides steric and electronic stabilization, the ring remains susceptible to degradation under extreme pH or thermal stress, necessitating gentle handling.
Personal Protective Equipment (PPE) Specifications
In accordance with standard laboratory hazard assessments (), the following PPE is mandatory. Every choice is grounded in the compound's specific chemical properties to create a self-validating safety barrier.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification
Hand Protection
Double Nitrile (Inner: 0.11mm, Outer: 0.15mm)
Nitrile provides superior chemical resistance to basic amines compared to latex. Double gloving ensures a fail-safe against micro-tears during handling.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Basic amines cause rapid saponification of ocular lipids. Goggles prevent irreversible corneal damage from rogue particulates.
Creates a non-porous barrier preventing dermal contact with sensitizing piperazine dust.
Engineering Controls
Chemical Fume Hood (Face velocity >100 fpm)
The primary defense against inhalation of aerosolized sensitizers, mitigating systemic toxicity and occupational asthma risks.
Operational Workflow: Safe Weighing and Transfer
Handling fine heterocyclic powders requires stringent static control and containment. Follow this step-by-step methodology, adapted from established laboratory safety guidelines ().
Step-by-Step Methodology:
Pre-Operational Validation: Verify that the fume hood is operational with a face velocity between 100-120 fpm. Inspect both layers of nitrile gloves for integrity.
Static Elimination: Piperazine powders often carry static charges, leading to unpredictable aerosolization. Discharge the weighing paper and micro-spatula using an anti-static ionizer gun.
Material Transfer: Tare the receiving vial on the analytical balance (located inside the fume hood). Carefully transfer the solid using the neutralized micro-spatula.
Immediate Containment: Tightly seal the source bottle immediately after transfer to minimize atmospheric moisture exposure, which can degrade the azetidine ring.
Decontamination: Wipe down the balance pan, spatula, and the exterior of the sealed reaction vial with a 70% Isopropanol (IPA) solution to neutralize and remove residual amine traces.
Figure 1: Step-by-step operational workflow for the safe weighing and transfer of the compound.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and methodical action is required to prevent sensitization of laboratory personnel.
Step-by-Step Methodology:
Isolation and Assessment: Immediately halt work and restrict access to the spill zone. Assess if the powder has aerosolized.
Evacuation (If Necessary): If the spill is large (>50g) or highly aerosolized outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the air for 30 minutes.
Containment: Do not dry-sweep the powder, as this will generate sensitizing dust clouds. Surround the spill with an inert absorbent material (e.g., vermiculite or sand).
Neutralization: Lightly dampen the spill area with a mildly acidic solution (e.g., 5% citric acid) to protonate and neutralize the basic piperazine amine, rendering it less volatile and less irritating.
Collection and Disposal: Scoop the dampened, neutralized mixture into a compatible, sealable polyethylene hazardous waste container. Label clearly as "Hazardous Waste: Basic Amine / Piperazine Derivative" and coordinate with environmental health and safety (EHS) for incineration.
Figure 2: Logical decision tree and procedural pathway for chemical spill response.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem. Available at: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.